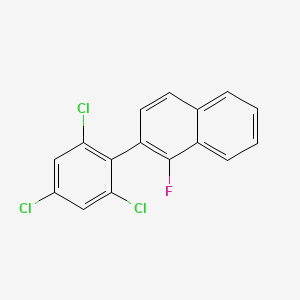

1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene

Description

1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene is a halogenated naphthalene derivative featuring a fluorine atom at the 1-position of the naphthalene ring and a 2,4,6-trichlorophenyl substituent at the 2-position. This structural arrangement confers unique electronic and steric properties, distinguishing it from simpler naphthalene derivatives. The trichlorophenyl group, with its strong electron-withdrawing character, likely enhances the compound’s stability and influences its reactivity in chemical or biological systems.

Propriétés

Formule moléculaire |

C16H8Cl3F |

|---|---|

Poids moléculaire |

325.6 g/mol |

Nom IUPAC |

1-fluoro-2-(2,4,6-trichlorophenyl)naphthalene |

InChI |

InChI=1S/C16H8Cl3F/c17-10-7-13(18)15(14(19)8-10)12-6-5-9-3-1-2-4-11(9)16(12)20/h1-8H |

Clé InChI |

RBMSMXNJHRDPAP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C=C(C=C3Cl)Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene typically involves the reaction of 2,4,6-trichlorophenylboronic acid with 1-fluoronaphthalene under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to achieve the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and chloro groups can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to remove the halogen substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.

Medicine: While not yet widely used in medicine, the compound’s structure suggests it could be a candidate for drug development, particularly in the area of anti-cancer or anti-inflammatory agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mécanisme D'action

The mechanism by which 1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene exerts its effects is not fully understood. its interactions with biological targets likely involve the binding of the fluoro and chloro groups to specific enzymes or receptors. This binding can alter the activity of these targets, leading to various biological effects. Further research is needed to elucidate the exact molecular pathways involved.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Substitution Comparisons

| Compound Name | Substituents (Naphthalene Positions) | Halogen Type/Position (Phenyl Group) | Additional Groups |

|---|---|---|---|

| 1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene | 1-F, 2-(2,4,6-Cl₃C₆H₂) | 3 Cl (2,4,6) | None |

| 1-Fluoro-7-propyl-2-(3,4,5-trifluorophenyl)naphthalene | 1-F, 2-(3,4,5-F₃C₆H₂), 7-propyl | 3 F (3,4,5) | Propyl (C₃H₇) |

| 2-(3,4-Difluorophenyl)-1-fluoro-6-propylnaphthalene | 1-F, 2-(3,4-F₂C₆H₃), 6-propyl | 2 F (3,4) | Propyl (C₃H₇) |

Physicochemical Properties

Predicted properties for 1-fluoro-2-(2,4,6-trichlorophenyl)naphthalene can be extrapolated from analogues:

- Boiling Point : Compounds with trifluorophenyl groups (e.g., 1-fluoro-7-propyl-2-(3,4,5-trifluorophenyl)naphthalene) exhibit predicted boiling points of ~385°C, while chlorinated derivatives likely have higher boiling points due to increased molecular weight and polarity .

- Density : The trichlorophenyl group (higher atomic weight of Cl vs. F) suggests a density >1.248 g/cm³ (cf. 1.248 g/cm³ for trifluorophenyl analogues) .

- Solubility: Chlorine’s electronegativity may reduce solubility in nonpolar solvents compared to fluorinated analogues.

Table 2: Predicted Physicochemical Properties

| Property | 1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene | 1-Fluoro-7-propyl-2-(3,4,5-trifluorophenyl)naphthalene |

|---|---|---|

| Molecular Weight | ~336.4 g/mol | 318.1 g/mol |

| Boiling Point | ~390–410°C (estimated) | 385°C (predicted) |

| Density | ~1.35–1.45 g/cm³ (estimated) | 1.248 g/cm³ |

Reactivity and Electronic Effects

- Steric Hindrance : The trichlorophenyl group’s bulk may slow reactions at the 2-position compared to less-substituted analogues.

Toxicological Considerations

Table 3: Inferred Toxicity Profile

| Compound Type | Key Toxicological Concerns | Metabolic Pathway Likelihood |

|---|---|---|

| Chlorinated Naphthalenes | Hepatic/Renal toxicity, oxidative stress | Cytochrome P450-mediated epoxidation |

| Fluorinated Naphthalenes | Lower acute toxicity, potential bioaccumulation | Slow oxidation, radical stabilization |

Activité Biologique

1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene is a fluorinated aromatic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and antimutagenic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene features a naphthalene backbone substituted with a fluorine atom and a trichlorophenyl group. The presence of halogen atoms is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered electron density.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that certain halogenated derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for related compounds against COX-1 and COX-2 range from 19.45 μM to 42.1 μM, suggesting that fluorinated compounds may similarly exhibit potent anti-inflammatory effects .

Table 1: IC50 Values of Related Compounds Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |

Antimicrobial Activity

The antimicrobial potential of fluorinated aromatic compounds has been documented in several studies. For example, fluoroaryl derivatives demonstrated varying Minimum Inhibitory Concentrations (MIC) against microbial strains. In one study, a related compound exhibited an MIC of 16 µM against Staphylococcus aureus, highlighting the potential effectiveness of such compounds in combating bacterial infections .

Table 2: Antimicrobial Activity of Fluoroaryl Derivatives

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

Antimutagenic Activity

Fluorinated compounds have also been evaluated for their antimutagenic properties. Studies involving fluoroaryl derivatives indicated that these compounds could reduce mutagenicity induced by various agents such as benzo[a]pyrene (B[a]P). The antimutagenic activity was correlated with antioxidant properties that promote DNA repair mechanisms .

Case Studies

- Anti-inflammatory Effects : A study conducted on a series of pyrimidine derivatives showed significant inhibition of COX-2 activity in vitro, suggesting that similar mechanisms may be applicable to the trichlorophenyl-naphthalene derivatives .

- Antimicrobial Evaluation : In another investigation, fluoroaryl derivatives were tested for their antibacterial efficacy against S. aureus and E. coli, demonstrating promising results that warrant further exploration into their clinical applications .

- Mutagenicity Studies : Research highlighted the ability of certain fluoroaryl compounds to mitigate mutagenic effects under specific conditions, reinforcing the need for further studies on the genetic safety profiles of similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.